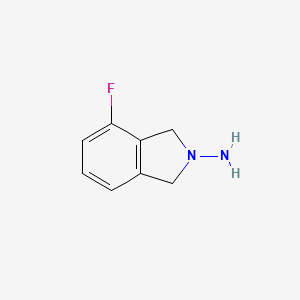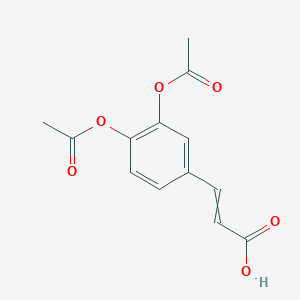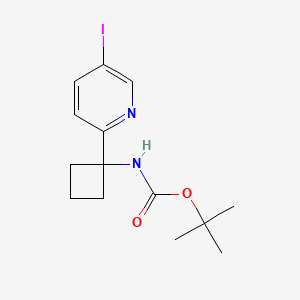
4-Iodo-1,3-dihydroisobenzofuran-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-1,3-dihydroisobenzofuran-5-amine is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of organic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of an iodine atom at the 4th position and an amine group at the 5th position on the benzofuran ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,3-dihydroisobenzofuran-5-amine can be achieved through several synthetic routes. One common method involves the iodination of 1,3-dihydro-2-benzofuran-5-amine. This process typically uses iodine or an iodine-containing reagent in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
4-Iodo-1,3-dihydroisobenzofuran-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction Reactions: The amine group can be reduced to form corresponding amines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofurans, while oxidation and reduction reactions can produce different oxidation states or reduced forms of the compound.
科学的研究の応用
4-Iodo-1,3-dihydroisobenzofuran-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs, particularly in the areas of oncology and neurology.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 4-Iodo-1,3-dihydroisobenzofuran-5-amine involves its interaction with specific molecular targets. The iodine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1,3-Dihydro-2-benzofuran-5-amine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Bromo-1,3-dihydro-2-benzofuran-5-amine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
4-Chloro-1,3-dihydro-2-benzofuran-5-amine: Contains a chlorine atom, which affects its chemical behavior compared to the iodine-containing compound.
Uniqueness
4-Iodo-1,3-dihydroisobenzofuran-5-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable tool in various research applications.
特性
分子式 |
C8H8INO |
|---|---|
分子量 |
261.06 g/mol |
IUPAC名 |
4-iodo-1,3-dihydro-2-benzofuran-5-amine |
InChI |
InChI=1S/C8H8INO/c9-8-6-4-11-3-5(6)1-2-7(8)10/h1-2H,3-4,10H2 |
InChIキー |
VXDQWYDMORNMCL-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CO1)C(=C(C=C2)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5h-[1,3]Dioxolo[4,5-f]indole-7-carbaldehyde](/img/structure/B8760413.png)



![Tert-butyl 6-(5-(methoxycarbonyl)pyridin-3-yl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B8760442.png)








